

# A Comparative Analysis of Rose Oxide Content in Various Rose Cultivars

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## Compound of Interest

Compound Name: *Rose oxide*

Cat. No.: *B1217891*

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This guide provides a quantitative comparison of **rose oxide**, a key aromatic compound, across different rose cultivars. The data presented is compiled from scientific literature and is intended to be a valuable resource for research, quality control, and the development of new products in the pharmaceutical, cosmetic, and flavor industries.

## Quantitative Data on Rose Oxide Content

The concentration of **rose oxide**, a significant contributor to the characteristic floral and green scent of roses, varies considerably among different species and cultivars. The following table summarizes the quantitative findings from several studies.

Rose Cultivar	Species	Rose Oxide Content (%)	Analytical Method	Reference
D211	Rosa damascena	0.15	SPME Arrow-GC/MS	<a href="#">[1]</a>
D234	Rosa damascena	Not specified, but noted as high	SPME Arrow-GC/MS	<a href="#">[1]</a>
D237	Rosa damascena	0.06	SPME Arrow-GC/MS	<a href="#">[1]</a>
'Crimson Glory'	Rosa chinensis	High content noted	HS-SPME-GC×GC-QTOFMS	<a href="#">[2]</a>
Bulgarian Rose Oil	Rosa damascena	(-)-cis-rose oxide: 0.38, (-)-trans rose oxide: 0.17	Not specified	<a href="#">[3]</a>
Rose Water (dissolved oil)	Rosa damascena	trace - 0.2	Dichloromethane extraction	<a href="#">[3]</a>

Note: The data presented above is sourced from different studies that may have used varying analytical parameters, which could influence the results. Direct comparison should be made with caution. "High content" indicates that the study identified the cultivar as having a significant amount of **rose oxide** relative to other cultivars in the same study, but a specific percentage was not provided in the abstract.

## Experimental Protocols

The primary method for the quantitative analysis of volatile compounds like **rose oxide** in roses is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

## Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol is a synthesized representation of methodologies described in scientific literature[2][4].

### 1. Sample Preparation:

- Collect fresh, fully opened rose petals, typically in the early morning to ensure the highest concentration of volatile compounds.
- Accurately weigh a specific amount of the petals (e.g., 1.0 g) and place them into a headspace vial (e.g., 20 mL).
- Immediately seal the vial with a PTFE/silicone septum to prevent the loss of volatile compounds.

### 2. Headspace Solid-Phase Microextraction (HS-SPME):

- Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range analysis of volatile and semi-volatile compounds.
- Equilibration: Incubate the vial at a controlled temperature (e.g., 60°C) for a specific period (e.g., 20 minutes) to allow the volatile compounds to equilibrate in the headspace.
- Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 15-30 minutes) at the same temperature to adsorb the analytes.

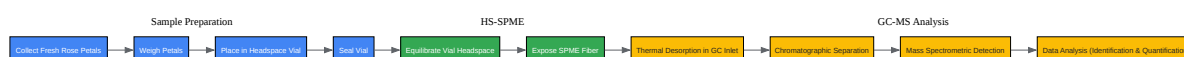
### 3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250-260°C) for thermal desorption of the analytes in splitless mode for a set time (e.g., 3-5 minutes).
- Gas Chromatography:
  - Column: Use a suitable capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m × 0.25 mm i.d., 0.25 µm film thickness).
  - Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

- Oven Temperature Program: A typical temperature program starts at a lower temperature (e.g., 50°C, hold for 1-3 minutes), then ramps up to a higher temperature (e.g., 260-280°C) at a specific rate (e.g., 5°C/min), and holds for a final period (e.g., 2-5 minutes).
- Mass Spectrometry:
  - Ionization: Use Electron Impact (EI) ionization at 70 eV.
  - Mass Range: Scan a mass range of m/z 35-550.
  - Identification: Identify **rose oxide** by comparing its mass spectrum and retention time with those of an authentic standard and by matching with mass spectral libraries (e.g., NIST, Wiley).
  - Quantification: Quantify the amount of **rose oxide** using an internal or external standard method. The peak area of the characteristic ions of **rose oxide** is used for calculation.

## Visualizations

### Experimental Workflow

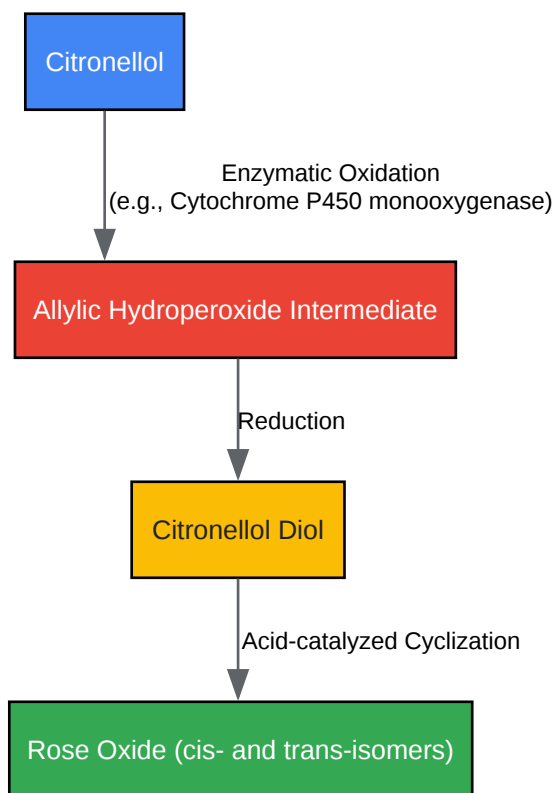


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Caption: Experimental workflow for the quantitative analysis of **rose oxide** in rose cultivars.

## Biosynthetic Pathway of Rose Oxide

## Biosynthesis of Rose Oxide



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Caption: Proposed biosynthetic pathway of **rose oxide** from citronellol in roses.

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